REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]([C:16]([O:18]C)=[O:17])=[CH:10]2)=[CH:5][CH:4]=1.[OH-].[Li+]>CO.O>[CH3:1][N:2]([CH3:20])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]([C:16]([OH:18])=[O:17])=[CH:10]2)=[CH:5][CH:4]=1 |f:1.2|
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Name
|
methyl 1-(4-dimethylaminophenyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylate
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Quantity
|
357 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)N1C=C(C=CC1=O)C(=O)OC)C
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at about 50° C. for about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Afterward, the resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo, and aqueous HCl
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Type
|
ADDITION
|
Details
|
was then added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
FILTRATION
|
Details
|
The resulting solid compound was filtrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC=C(C=C1)N1C=C(C=CC1=O)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |